2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Overview
Description
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is an organic compound with the molecular formula C₈H₈N₂S. It is a heterocyclic compound containing a thiophene ring fused with a cyclopentane ring, an amino group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves the reaction of cyclopentanone with malononitrile in the presence of sulfur and a base such as morpholine. The reaction is typically carried out in methanol at elevated temperatures . The general reaction scheme is as follows:
- Cyclopentanone reacts with malononitrile and sulfur in methanol.
- Morpholine is added dropwise to the reaction mixture.
- The mixture is heated and stirred to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines or amides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary or secondary amines, amides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester: Contains an ethyl ester group instead of a nitrile group.
Uniqueness
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which allows for diverse chemical reactivity and potential applications in various fields. Its fused ring structure also contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILAXFOADRDGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293037 | |
Record name | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70291-62-2 | |
Record name | 70291-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in medicinal chemistry?
A1: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, particularly those incorporating the thienopyrimidine scaffold. These derivatives have shown promise in exhibiting anticonvulsant, behavioral, and CNS antidepressant activities []. The presence of diverse functional groups within its structure allows for further modifications, enabling exploration of structure-activity relationships and the potential discovery of new therapeutic agents.
Q2: How is this compound utilized in the development of enantiomeric compounds with antitumor activity?
A2: This compound serves as a crucial starting point in a multi-step synthesis of enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives []. The synthesis involves reacting this compound with trifluoroacetic acid and phosphoryl trichloride, followed by a reaction with chiral amines. Notably, the resulting (R)-enantiomer demonstrated superior antitumor activity against MCF-7 cells compared to gefitinib []. This finding highlights the potential of using this compound as a building block for developing chiral compounds with enhanced therapeutic properties.
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